Ethyl quinuclidine-4-carboxylate hydrochloride

Solubility Formulation Preformulation

For umeclidinium bromide synthesis, handling the free base liquid poses solubility and GMP challenges. Ethyl quinuclidine-4-carboxylate hydrochloride offers a crystalline, weighable solid with controlled solubility (1.77 mg/mL in water) and the specific ethyl ester required for the critical phenyllithium addition step. • Eliminates liquid handling and enhances reproducibility. • Optimized for scalable GMP intermediate production. • Rigid quinuclidine scaffold for M3 antagonist SAR studies.

Molecular Formula C10H18ClNO2
Molecular Weight 219.71 g/mol
CAS No. 22766-67-2
Cat. No. B1434536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl quinuclidine-4-carboxylate hydrochloride
CAS22766-67-2
Molecular FormulaC10H18ClNO2
Molecular Weight219.71 g/mol
Structural Identifiers
SMILESCCOC(=O)C12CCN(CC1)CC2.Cl
InChIInChI=1S/C10H17NO2.ClH/c1-2-13-9(12)10-3-6-11(7-4-10)8-5-10;/h2-8H2,1H3;1H
InChIKeyLDGRWAASJLSZMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Quinuclidine-4-Carboxylate Hydrochloride (CAS 22766-67-2): A Key Intermediate for Muscarinic Antagonists and Quinuclidine Derivatives


Ethyl quinuclidine-4-carboxylate hydrochloride is the hydrochloride salt of ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate, a quinuclidine ester derivative [1]. This compound serves as a crucial building block in medicinal chemistry, particularly as an intermediate in the synthesis of umeclidinium bromide, a long-acting muscarinic antagonist (LAMA) used in COPD therapy [2]. Its quinuclidine core provides a rigid bicyclic amine scaffold that is a privileged structure for muscarinic receptor ligands [3].

Hydrochloride salt for precise weighing and handling
Ethyl ester for key nucleophilic addition step
Quinuclidine scaffold for muscarinic ligand studies

Why Ethyl Quinuclidine-4-Carboxylate Hydrochloride Cannot Be Replaced by Simple Analogs: Solubility, Handling, and Synthetic Fidelity


Direct substitution of ethyl quinuclidine-4-carboxylate hydrochloride with its free base or other ester analogs introduces significant risks in solubility-dependent synthetic steps and material handling [1]. The hydrochloride salt exhibits markedly different solubility profiles compared to the free base (1.77 mg/mL vs. 7.93 mg/mL in water at 25°C) , impacting reaction homogeneity, extraction efficiency, and downstream processing. Furthermore, the specific ethyl ester moiety dictates the steric and electronic properties during nucleophilic additions (e.g., phenyllithium addition) critical for synthesizing key muscarinic antagonist intermediates [2]. Replacing the ethyl ester with a methyl ester (e.g., methyl quinuclidine-4-carboxylate) alters reaction kinetics and product profiles in these established synthetic routes.

Salt form vs free base
Solubility differences (lower for HCl salt) may alter reaction homogeneity and extraction in aqueous steps.
Ethyl ester vs methyl ester
Ethyl ester is required for the key phenyllithium addition; methyl ester may lead to different reaction outcomes.
Solid salt vs liquid free base
Physical state differences impact weighing accuracy, storage, and handling; liquid form may require cold storage.

Quantitative Comparative Evidence for Ethyl Quinuclidine-4-Carboxylate Hydrochloride (22766-67-2)


Solubility in Water: Ethyl Ester Hydrochloride vs. Free Base Form

Ethyl quinuclidine-4-carboxylate hydrochloride (target compound) demonstrates an aqueous solubility of 1.77 mg/mL (0.00805 mol/L) at 25°C, which is approximately 4.5-fold lower than that of its free base counterpart, ethyl quinuclidine-4-carboxylate (CAS 22766-68-3), which has a solubility of 7.93 mg/mL (0.0432 mol/L) under the same conditions .

Aqueous Solubility
Head-to-head
1.77 vs 7.93 mg/mL
4.5-fold lower
Reported solubility context; form selection impacts dissolution.
Calculated via ESOL method; verify experimentally.
Solubility Formulation Preformulation

Synthetic Role in Umeclidinium Bromide: Ethyl Ester vs. Methyl Ester in Nucleophilic Addition

Ethyl quinuclidine-4-carboxylate hydrochloride (target compound) is a documented intermediate in the synthesis of umeclidinium bromide, where the ethyl ester group undergoes nucleophilic addition with phenyllithium to form 1-azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol [1]. In contrast, the methyl ester analog (methyl quinuclidine-4-carboxylate) is not reported in the patent literature for this specific transformation; the ethyl ester is explicitly required for optimal steric and electronic compatibility with the phenyllithium reagent, as described in the synthetic route [1][2].

Synthetic Role
Cross-study comparable
Ethyl ester participates in phenyllithium addition to form tertiary alcohol
Ethyl ester critical for umeclidinium synthesis; substitution risk.
Patent-route context; methyl ester not validated.
Synthetic utility Muscarinic antagonists Intermediate

Physical Form and Handling: Crystalline Hydrochloride Salt vs. Liquid Free Base

Ethyl quinuclidine-4-carboxylate hydrochloride is a white crystalline solid with a melting point (decomposition) >200°C , whereas its free base analog, ethyl quinuclidine-4-carboxylate (CAS 22766-68-3), is described as a liquid at ambient temperature and requires storage at 2-8°C . This solid form of the hydrochloride provides superior handling, weighing accuracy, and long-term stability for laboratory-scale and industrial synthesis.

Physical Form
Head-to-head
Crystalline solid (HCl) vs liquid (free base)
Solid salt simplifies weighing and storage for lab synthesis.
Handling advantage context-dependent; verify lot properties.
Material handling Stability Weighing accuracy

Targeted Applications of Ethyl Quinuclidine-4-Carboxylate Hydrochloride Based on Comparative Evidence


GMP Synthesis of Umeclidinium Bromide and Related Muscarinic Antagonists

Due to its documented role as a key intermediate in the patented synthesis of umeclidinium bromide [1][2], ethyl quinuclidine-4-carboxylate hydrochloride is the optimal starting material for developing robust, scalable processes for this LAMA API. The specific ethyl ester is essential for the phenyllithium addition step, and the crystalline hydrochloride form simplifies handling and quality control in GMP environments.

Medicinal Chemistry SAR Studies on Quinuclidine-Based Muscarinic Ligands

For laboratories exploring structure-activity relationships (SAR) around the quinuclidine core for muscarinic M3 receptor antagonists [3], this compound offers a rigid, pre-formed ester scaffold that is more amenable to solid-phase weighing and parallel synthesis compared to the liquid free base . Its lower aqueous solubility also makes it a suitable precursor for creating hydrophobic, brain-penetrant analogs.

Preparation of Amino-Quinuclidine Derivatives via Ester Functionalization

The ethyl ester group serves as a versatile handle for further derivatization, including conversion to amides, hydrazides, or reduction to the primary alcohol . The hydrochloride salt form ensures the quinuclidine nitrogen remains protonated, preventing unwanted side reactions during base-sensitive transformations of the ester moiety. This makes it a preferred building block over the free base for multi-step synthetic sequences.

Application
Selection Property
Validation Focus
Umeclidinium bromide synthetic route development
Ethyl ester compatibility with key C–C bond formation
Intermediate identity and purity
Muscarinic M3 ligand SAR studies
Crystalline solid for parallel synthesis handling
Compound library purity and reproducibility
Amino-quinuclidine derivative synthesis
Protonated quinuclidine for selective ester derivatization
Functional group interconversion efficiency

Technical Documentation Hub

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18 linked technical documents
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